Tert-butyl hypoiodite

Descripción general

Descripción

Tert-butyl hypoiodite is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is an organic iodine compound that is used as a reagent in organic synthesis, and it has been found to have potential applications in the field of medicine and biochemistry. In

Aplicaciones Científicas De Investigación

Cyclization of N-Alkenylamides

Tert-butyl hypoiodite (t-BuOI) is a powerful reagent for the cyclization of N-alkenylamides, leading to the formation of various N-heterocycles. This process occurs under extremely mild conditions and has been shown to yield good to excellent results with complete stereoselectivity when using N-alkenylsulfonamides. The method also applies to cyclization of alkenylbenzamide derivatives, yielding N-, O- or N-, S-heterocycles (Minakata et al., 2006).

Synthesis of Aziridines

Another application of t-BuOI is in the synthesis of aziridines from olefins and sulfonamides. This represents a metal-free method of aziridination of olefins using readily accessible sulfonamides as a nitrogen source (Minakata et al., 2006).

Iodination of Alkanes

Tert-butyl hypoiodite can also be utilized for the efficient and metal-free iodination of hydrocarbons. This process involves generating t-BuOI from iodine and sodium tert-butoxide, offering a clean solution for the direct iodination of alkanes (Montoro & Wirth, 2003).

Deoximation Reactions

In reactions with aldoximes and ketoximes, tert-butyl hypoiodite acts differently than its hypochlorite and hypobromide counterparts. Instead of forming hydroximinoyl chloride and bromide, it effectively deoximates aldoximes and ketoximes, yielding corresponding aldehydes and ketones in high yield and short reaction time (Telvekar, 2005).

Oxidative Dimerization of Aromatic Amines

Tert-butyl hypoiodite is used for the oxidative dimerization of aromatic amines under metal-free and mild conditions. This method facilitates the synthesis of both symmetric and unsymmetric aromatic azo compounds, as well as heteroaromatic azo compounds. The involvement of N,N-diiodoanilines as key intermediates in the oxidative reaction is a significant aspect of this process (Okumura et al., 2013).

Cyclizative Atmospheric CO2 Fixation

A cyclizative atmospheric CO2 fixation process by unsaturated amines using t-BuOI has been developed. This process efficiently leads to cyclic carbamates bearing an iodomethyl group under mild reaction conditions (Takeda et al., 2012).

Metal-Free Oxidative Coupling Reactions

The hypoiodite ion, generated in situ from iodide ion, catalyzes oxidative coupling reactions. This method is characterized by metal-free oxidation, mild reaction conditions, high chemoselectivity, operational simplicity, and the production of water or tert-butyl alcohol as the only byproduct (Uyanik & Ishihara, 2012).

Intramolecular C-H Amination

Tert-butyl hypoiodite is used in the transition-metal-free intramolecular C-H amination of sulfamate esters and N-alkylsulfamides. This approach also applies to the oxidative cyclization of N-alkylsulfamides (Kiyokawa et al., 2019).

Propiedades

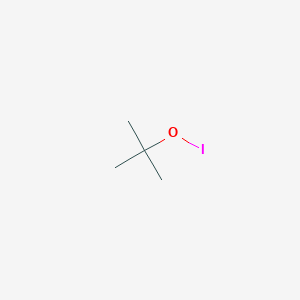

IUPAC Name |

tert-butyl hypoiodite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO/c1-4(2,3)6-5/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWFCZUSPDXUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482565 | |

| Record name | tert-butyl hypoiodite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917-97-5 | |

| Record name | tert-butyl hypoiodite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B3058698.png)

![Bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3058700.png)

![N-[4-(allyloxy)benzyl]-N-methylamine](/img/structure/B3058701.png)

![N-[1-(aminomethyl)cyclopentyl]pentanamide](/img/structure/B3058708.png)